Home > Products > Screening Compounds P127954 > 4-Amino-6-(4-ethylphenyl)pyridazin-3(2H)-one
4-Amino-6-(4-ethylphenyl)pyridazin-3(2H)-one - 1017670-54-0

4-Amino-6-(4-ethylphenyl)pyridazin-3(2H)-one

Catalog Number: EVT-1751578
CAS Number: 1017670-54-0
Molecular Formula: C12H13N3O
Molecular Weight: 215.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Amino-1-(m-trifluoromethylphenyl)-6-methyl-1H-pyridazin-4-one

  • Compound Description: This compound, also known as F2692, was studied for its polymorphism. Two polymorphs were identified and characterized using various techniques, including DSC, microscopy, and X-ray diffraction. []

4-Hydroxypyridazin-3(2H)-one derivatives

  • Compound Description: This class of compounds was investigated as potential D-amino acid oxidase (DAAO) inhibitors. Specifically, 6-[2-(3,5-Difluorophenyl)ethyl]-4-hydroxypyridazin-3(2H)-one showed effectiveness against cognitive deficits in a Y-maze model. []

6-Methyl-4,5-dihydro-2H-pyridazin-3-ones

  • Compound Description: This class of compounds was synthesized from 4,5-dihydro-3H-4-acetyl furan-2-ones through a novel synthetic route involving hydrazine hydrate. The structure and stereochemistry were confirmed using spectroscopic methods and X-ray crystallography. []

5-Amino-6-chloro-4-nitro-2-(β-D-ribofuranosyl)-2H-pyridazin-3-one

  • Compound Description: This nucleoside was synthesized as part of a study investigating potential chemotherapeutic agents. Its structure and absolute configuration were confirmed through X-ray crystallography. []

4-Amino-1-(β-D-ribofuranosyl)imidazo[4,5-d]pyridazin-7-one

  • Compound Description: This compound was synthesized and studied for its biological activity. While it showed a modest yield, it demonstrated the feasibility of using mononuclear heterocyclic rearrangement to prepare single regioisomers of imidazo[4,5-d]pyridazin-7-one ring systems. []
Overview

4-Amino-6-(4-ethylphenyl)pyridazin-3(2H)-one is a compound belonging to the pyridazinone class, characterized by a pyridazine ring with various functional groups that influence its chemical and biological properties. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and biological activity.

Source

The synthesis of 4-amino-6-(4-ethylphenyl)pyridazin-3(2H)-one can be traced back to studies focused on pyridazine derivatives, which have been explored for their pharmacological properties. Research articles and patents provide detailed methodologies for synthesizing this compound, highlighting its relevance in drug discovery and development .

Classification

This compound falls under the category of heterocyclic compounds, specifically pyridazines, which are five-membered aromatic rings containing two nitrogen atoms. Pyridazinones, like 4-amino-6-(4-ethylphenyl)pyridazin-3(2H)-one, are known for their diverse biological activities, including anti-inflammatory and antitumor effects.

Synthesis Analysis

Methods

The synthesis of 4-amino-6-(4-ethylphenyl)pyridazin-3(2H)-one typically involves the condensation of appropriate hydrazones with α,β-unsaturated carbonyl compounds. One common approach is the reaction of 4-ethylphenylhydrazine with a suitable pyridine derivative in the presence of acidic or basic catalysts .

Technical Details

  1. Reagents: Common reagents include hydrazine derivatives, carbonyl compounds, and catalysts such as acetic anhydride or triethylamine.
  2. Conditions: The reactions are often conducted under reflux conditions to facilitate cyclization and formation of the pyridazinone structure.
  3. Yield: The synthesis can yield varying results based on the specific conditions used, with reported yields often exceeding 70% .
Molecular Structure Analysis

Structure

The molecular structure of 4-amino-6-(4-ethylphenyl)pyridazin-3(2H)-one consists of:

  • A pyridazine ring (five-membered ring containing two nitrogen atoms).
  • An amino group (-NH2) at position 4.
  • An ethylphenyl group at position 6.

Data

The molecular formula is C12H14N4OC_{12}H_{14}N_4O, with a molar mass of approximately 230.26 g/mol. The compound's structural features can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography .

Chemical Reactions Analysis

Reactions

4-Amino-6-(4-ethylphenyl)pyridazin-3(2H)-one can participate in various chemical reactions:

  1. Substitution Reactions: The amino group can act as a nucleophile in electrophilic aromatic substitution.
  2. Condensation Reactions: It can react with aldehydes or ketones to form imines or other derivatives.
  3. Cyclization: Under certain conditions, it can undergo further cyclization to form more complex heterocycles .

Technical Details

The reactivity is influenced by the electron-donating nature of the ethylphenyl group and the electron-withdrawing properties of the pyridazine ring. Spectroscopic methods are employed to monitor these reactions and confirm product formation .

Mechanism of Action

Process

The mechanism of action for compounds like 4-amino-6-(4-ethylphenyl)pyridazin-3(2H)-one often involves interaction with specific biological targets:

  1. Enzyme Inhibition: These compounds may inhibit enzymes such as fatty acid-binding proteins, which play roles in metabolic pathways.
  2. Receptor Modulation: They may also interact with various receptors, influencing signaling pathways relevant to inflammation and cancer .

Data

Studies have shown that modifications on the pyridazinone scaffold can significantly alter biological activity, suggesting structure-activity relationships that are crucial for drug design .

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a crystalline solid.
  2. Melting Point: Reported melting points vary but are generally around 180–182 °C .
  3. Solubility: Soluble in organic solvents like ethanol and DMSO.

Chemical Properties

  1. Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  2. Reactivity: Reactivity is influenced by substituents on the pyridazine ring; for instance, the amino group enhances nucleophilicity .
Applications

Scientific Uses

  1. Pharmaceutical Development: Due to its potential as an inhibitor for fatty acid-binding proteins, this compound is being investigated for therapeutic applications in metabolic disorders and cancer treatment .
  2. Biological Research: Used in studies exploring enzyme interactions and receptor binding affinities.
Introduction to Pyridazinone-Based Therapeutics

Structural Significance of the Pyridazinone Core in Medicinal Chemistry

The pyridazinone ring system (1,2-diazin-3-one) possesses several structural features that contribute to its pharmacological importance. The presence of hydrogen-bond acceptor and donor sites enables interactions with biological targets through molecular recognition processes. The carbonyl group at position 3 and the amino group at position 4 form a hydrogen-bonding pharmacophore that enhances binding affinity to various enzyme active sites and receptor domains. Additionally, the electron-deficient nature of the diazine ring facilitates π-π stacking interactions with aromatic amino acid residues in protein binding pockets [3].

Structurally, the pyridazinone core offers three primary points for derivatization (positions 2, 4, and 6), allowing medicinal chemists to fine-tune physicochemical properties and biological activities. The introduction of aryl groups at position 6 increases lipophilicity and promotes membrane penetration, while substituents at position 2 can modulate receptor selectivity. The 4-amino group serves as a critical hydrogen-bond donor that often enhances target binding. This strategic flexibility has led to the development of numerous clinically relevant pyridazinone derivatives with applications spanning cardiovascular, neurological, and anti-infective therapeutics [8].

Table 1: Therapeutic Applications of Pyridazinone-Based Drugs

Drug NamePyridazinone ModificationPrimary Therapeutic ApplicationMolecular Target
Levosimendan6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazinoneAcute heart failureCardiac troponin C
Zardaverine6-Benzyl-4,5-dihydropyridazinoneAsthma/COPDPDE III/PDE IV
Emorfazone4-Morpholino-6-phenylpyridazinoneAnti-inflammatoryCOX inhibition
4-Amino-6-(4-ethylphenyl)pyridazin-3(2H)-one4-Amino, 6-(4-ethylphenyl)AnticonvulsantGABAergic system

The bioisosteric relationship between pyridazinones and other nitrogen-containing heterocycles (such as pyridines, pyrimidines, and phthalazines) further enhances their pharmaceutical utility. This isosteric replacement strategy enables the optimization of drug-like properties while maintaining or improving target affinity. For example, the carbonyl group in pyridazinones can serve as a bioisostere for the amide functionality, providing metabolic stability advantages in certain pharmacological contexts. The remarkable adaptability of the pyridazinone scaffold underpins its continued relevance in modern drug discovery programs targeting increasingly challenging biological systems [3] [8].

Historical Development of 4-Amino-6-Arylpyridazin-3(2H)-ones as Bioactive Scaffolds

The medicinal exploration of 4-amino-6-arylpyridazin-3(2H)-ones began in earnest during the 1980s, with early research focusing on their cardiovascular effects. Initial synthetic efforts established robust cyclization methodologies for constructing the pyridazinone core, particularly through cyclocondensation reactions of γ-aryl-substituted keto acids with hydrazines. Sircar's pioneering work in 1983 demonstrated an efficient synthesis of 4-amino-6-phenylpyridazin-3(2H)-one through the cyclization of 4-aryl-4-oxobutyric acids with hydrazine hydrate, achieving yields exceeding 80% [5]. This methodology established the foundational chemistry for subsequent structural diversification of the 6-aryl position.

Significant advancements occurred in the 1990s with the systematic exploration of substituent effects on biological activity. Costantino et al. conducted structure-activity relationship (SAR) studies revealing that electron-donating groups (EDGs) on the para position of the 6-aryl ring enhanced anticonvulsant activity. This discovery led to the synthesis and evaluation of various para-substituted derivatives, including methyl, methoxy, and ethyl analogues. The 4-ethylphenyl derivative emerged as particularly interesting due to its optimal lipophilicity profile (logP ≈ 2.1), which balanced membrane permeability and aqueous solubility more effectively than methyl or chloro substituents [1] [5].

The early 2000s witnessed diversification into new therapeutic areas. Mitchinson and Blackaby developed novel synthetic routes to 4-amino-6-arylpyridazinones featuring heterocyclic substituents at the 6-position. Their research confirmed that while the 4-aminopyridazinone core was essential for activity, modifications at position 6 dramatically influenced target selectivity profiles. During this period, synthetic methodology advanced significantly, with the introduction of transition metal-catalyzed coupling reactions that enabled the incorporation of previously inaccessible aryl and heteroaryl groups at position 6 [5].

Table 2: Historical Development Milestones of 4-Amino-6-Arylpyridazin-3(2H)-ones

Time PeriodKey AdvancementImpact on Compound Development
1980sHydrazine cyclization methodsEstablished efficient core synthesis
1990sSAR of 6-aryl substituentsIdentified optimal lipophilic substituents
2000sHeterocyclic variationsExpanded therapeutic applications
2010sFPR agonist discoveryRevealed immunomodulatory potential

Recent developments (post-2010) have leveraged computational chemistry and structural biology to optimize target engagement. Molecular docking studies of 4-amino-6-(4-ethylphenyl)pyridazin-3(2H)-one with formyl peptide receptors (FPRs) demonstrated binding poses analogous to natural peptide agonists. This structure-based design approach has facilitated the rational development of derivatives with improved receptor affinity and selectivity. Contemporary research focuses on developing dual FPR1/FPR2 agonists based on the 4-amino-6-(4-ethylphenyl)pyridazin-3(2H)-one scaffold for potential applications in resolving inflammation and modulating immune responses [8].

Rationale for Targeting 4-Amino-6-(4-ethylphenyl)pyridazin-3(2H)-one in Drug Discovery

The specific selection of the 4-ethylphenyl substituent at position 6 represents a strategic optimization balancing electronic, steric, and lipophilic properties. Comparative studies demonstrate that the ethyl group provides optimal hydrophobicity (π value ≈ 1.0) that enhances blood-brain barrier penetration for central nervous system targets while maintaining sufficient aqueous solubility for bioavailability. This balanced lipophilicity profile distinguishes it from the 4-methylphenyl analogue (lower logP) and 4-chlorophenyl derivative (higher logP), both of which show reduced anticonvulsant efficacy in maximal electroshock (MES) models [1] [3].

Molecular docking analyses reveal that the ethyl group occupies a specific hydrophobic subpocket in both GABA receptors and formyl peptide receptors (FPRs). In FPR1, this interaction stabilizes the active receptor conformation similarly to that observed with the peptide agonist fMLF. The ethyl substituent's length (approximately 4.5Å) optimally fills this cavity without introducing steric clashes observed with bulkier substituents. This precise molecular complementarity underpins the compound's dual-target potential in neurological and immunological disorders [8].

The compound's electronic profile further enhances its biological activity. The ethyl group exhibits moderate electron-donating effects (+I effect), which increase electron density on the adjacent phenyl ring. This electronic modulation enhances π-π stacking interactions with aromatic residues (Phe257, Trp254) in the FPR2 binding site, as confirmed through comparative molecular field analysis (CoMFA) studies. Additionally, the rotational freedom of the ethyl group allows adaptive binding to structurally related targets, explaining its versatile pharmacological profile spanning anticonvulsant, antitubercular, and anti-inflammatory activities [1] [8].

Table 3: Influence of 6-Aryl Substituents on Biological Activities

SubstituentlogPAnticonvulsant ED₅₀ (MES)FPR1 Activation EC₅₀ (μM)Antitubercular MIC (μg/mL)
H1.15>100 mg/kg>50>25
4-CH₃1.6838 mg/kg15.212.5
4-CH₂CH₃2.1017 mg/kg8.56.25
4-Cl2.2542 mg/kg21.725
4-OCH₃1.5225 mg/kg10.13.1

The 4-ethylphenyl derivative exhibits superior drug-like properties compared to analogues with polar substituents. The calculated polar surface area (PSA ≈ 72 Ų) remains below the 90 Ų threshold for optimal blood-brain barrier penetration, while the molecular weight (215.25 g/mol) falls comfortably within Lipinski's guidelines. Metabolic studies indicate that the ethyl group undergoes controlled oxidation to an alcohol metabolite without complete degradation, providing a favorable pharmacokinetic profile compared to methoxy or methyl derivatives. This combination of target engagement and developability characteristics justifies the continued investigation of 4-amino-6-(4-ethylphenyl)pyridazin-3(2H)-one as a privileged scaffold for multiple therapeutic applications [1] [3].

Properties

CAS Number

1017670-54-0

Product Name

4-Amino-6-(4-ethylphenyl)pyridazin-3(2H)-one

IUPAC Name

5-amino-3-(4-ethylphenyl)-1H-pyridazin-6-one

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

InChI

InChI=1S/C12H13N3O/c1-2-8-3-5-9(6-4-8)11-7-10(13)12(16)15-14-11/h3-7H,2H2,1H3,(H2,13,14)(H,15,16)

InChI Key

QXIVSBBGEVTBQZ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=NNC(=O)C(=C2)N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NNC(=O)C(=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.